molecular formula C8H10N2O2 B1145331 2-Amino-3-(pyridin-2-yl)propionic acid CAS No. 17407-39-5

2-Amino-3-(pyridin-2-yl)propionic acid

Cat. No.: B1145331
CAS No.: 17407-39-5
M. Wt: 166.18
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Description

2-Amino-3-(pyridin-2-yl)propionic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of alanine, where the side chain is substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(pyridin-2-yl)propionic acid typically involves the reaction of alanine derivatives with pyridine compounds. One common method includes the use of zinc dust and formic acid to facilitate the reaction . The crude product is then purified through recrystallization using a mixture of ethanol and water.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(pyridin-2-yl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(pyridin-2-yl)propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-2-yl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 3-(4-Pyridyl)-L-alanine
  • 3-(2-Pyridyl)-L-alanine
  • L-4-thiazolylalanine
  • (S)-(+)-Pyrrolidine-3-carboxylic acid

Comparison: 2-Amino-3-(pyridin-2-yl)propionic acid is unique due to its specific substitution pattern on the alanine backbone.

Properties

IUPAC Name

2-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJLZDUOULRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400880
Record name Beta-(2-pyridyl)-dl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17407-44-2, 37535-51-6
Record name Beta-(2-pyridyl)-dl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridin-2-yl-L-alanine
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